1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an azetidine ring, a piperidine ring with two fluorine atoms, and is stabilized as a ditrifluoroacetic acid salt. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the piperidine ring and subsequent fluorination. The final step involves the formation of the ditrifluoroacetic acid salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of fluorine atoms makes the compound a candidate for nucleophilic substitution reactions, where other groups can replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially different biological activities.
Scientific Research Applications
1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential biological activity is explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological processes by inhibiting or activating key proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azetidin-3-yl)-4-piperidyl methanol ditrifluoroacetic acid salt
- 3-Azetidin-3-yl-4-methyl-1H-pyrazole ditrifluoroacetic acid salt
- 3-(4-Hydroxypiperidin-1-yl)azetidines
Uniqueness
1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt is unique due to the presence of both azetidine and piperidine rings, along with the fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its stability as a ditrifluoroacetic acid salt further enhances its utility in different fields.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4,4-difluoropiperidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2.2C2HF3O2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;2*3-2(4,5)1(6)7/h7,11H,1-6H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVLNRCKJUZMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.